4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile
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Overview
Description
4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C22H16N2S2 It is characterized by the presence of two benzylsulfanyl groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with benzyl mercaptan. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by benzylsulfanyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production facility.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The benzylsulfanyl groups can form strong interactions with sulfur-containing amino acids, while the cyano groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(benzylthio)phthalonitrile
- 1,2-Benzenedicarbonitrile, 4,5-bis[(phenylmethyl)thio]
- 1,2-Bis(S-benzylthio)-4,5-dicyanobenzene
Uniqueness
4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of both benzylsulfanyl and cyano groups on the same benzene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
400609-59-8 |
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Molecular Formula |
C22H16N2S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4,5-bis(benzylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H16N2S2/c23-13-19-11-21(25-15-17-7-3-1-4-8-17)22(12-20(19)14-24)26-16-18-9-5-2-6-10-18/h1-12H,15-16H2 |
InChI Key |
RTGMVFJJBGQZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C(=C2)C#N)C#N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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